Product packaging for Glycyl-d-leucine(Cat. No.:CAS No. 688-13-1)

Glycyl-d-leucine

Cat. No.: B1332752
CAS No.: 688-13-1
M. Wt: 188.22 g/mol
InChI Key: DKEXFJVMVGETOO-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-d-leucine is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O3 B1332752 Glycyl-d-leucine CAS No. 688-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEXFJVMVGETOO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017042
Record name Glycyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688-13-1
Record name Glycyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Production Methodologies for Glycyl D Leucine in Academic Research

Strategies for Stereoselective Dipeptide Synthesis

Stereoselective synthesis is crucial for producing Glycyl-D-leucine, ensuring that the D-configuration of the leucine (B10760876) residue is maintained. This is critical as the stereochemistry of amino acids dictates the three-dimensional structure and biological function of peptides. Both solid-phase and solution-phase methods utilize protecting groups to prevent unwanted side reactions and control the coupling process. masterorganicchemistry.comspbu.ru

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is a widely used method for synthesizing peptides. masterorganicchemistry.comcsic.es The process involves covalently attaching the C-terminal amino acid, in this case, D-leucine, to an insoluble polymer resin. masterorganicchemistry.comresearchgate.net The peptide chain is then elongated in a stepwise manner by adding the subsequent amino acid, glycine (B1666218).

The synthesis cycle consists of several key steps:

Attachment: The first amino acid, Fmoc-D-leucine, is anchored to a solid support resin, such as Wang or 2-chlorotrityl chloride resin. google.com

Deprotection: The temporary protecting group on the α-amino group of the resin-bound D-leucine is removed. The most common protecting groups are Fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc). wikipedia.org The Fmoc group is removed using a mild base like piperidine, while the Boc group requires an acid like trifluoroacetic acid (TFA). wikipedia.orgnih.gov

Coupling: The next amino acid, an N-terminally protected glycine (e.g., Fmoc-Gly-OH), is activated and coupled to the free amino group of the D-leucine on the resin. google.com Activation is achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of an additive like HOBt (N-hydroxybenzotriazole). google.comwikipedia.org

Washing: After each step, the resin is washed to remove excess reagents and byproducts, which is a key advantage of the SPPS method. masterorganicchemistry.com

This cycle is repeated until the desired dipeptide is formed. Finally, the completed this compound peptide is cleaved from the resin support using a strong acid, such as TFA, which also removes any permanent side-chain protecting groups. researchgate.netwikipedia.org Microwave-assisted SPPS has emerged as a technique to accelerate the synthesis process, often resulting in high yields and reduced racemization. nih.gov

Table 1: Overview of a Typical Fmoc-Based SPPS Cycle for this compound

StepDescriptionCommon Reagents
Resin Loading The C-terminal amino acid (Fmoc-D-leucine) is attached to the solid support.2-Chlorotrityl chloride resin, Diisopropylethylamine (DIPEA)
Deprotection Removal of the Fmoc group from D-leucine to expose the free amine.20% Piperidine in Dimethylformamide (DMF)
Coupling Activation and coupling of the next amino acid (Fmoc-glycine).TBTU/HOBt, DIC/HOBt, Fmoc-Gly-OH
Final Cleavage The completed dipeptide is cleaved from the resin.Trifluoroacetic acid (TFA) cocktail with scavengers

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptides in a homogeneous solution. creative-peptides.comcreative-peptides.com This technique involves the stepwise condensation of protected amino acids or peptide fragments in an appropriate solvent. nih.gov

The core principle involves protecting the reactive amino group of one amino acid and the carboxyl group of the other to ensure a specific peptide bond forms. masterorganicchemistry.com For the synthesis of this compound, N-protected glycine (e.g., Boc-glycine) is reacted with a C-protected D-leucine (e.g., D-leucine methyl ester) in the presence of a coupling agent. masterorganicchemistry.comwikipedia.orgglobalresearchonline.net

Key features of this technique include:

Homogeneous Reaction: All reactants are dissolved in a single-phase solvent system. creative-peptides.com

Purification of Intermediates: Unlike SPPS, the intermediate products can be isolated and purified after each step, which can lead to a final product of very high purity. nih.govformulationbio.com

Scalability: LPPS is often more suitable for the large-scale industrial production of short peptides due to lower costs associated with resins and some reagents. creative-peptides.comformulationbio.com

However, the process can be more time-consuming and labor-intensive than SPPS because of the purification required at each stage. creative-peptides.com The choice between LPPS and SPPS often depends on the desired scale, peptide length, and complexity. For short peptides like this compound, LPPS offers advantages in terms of purity control and scalability. formulationbio.com

Table 2: Comparison of SPPS and Solution-Phase Synthesis for Dipeptides

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Reaction Medium Heterogeneous (insoluble solid support)Homogeneous (liquid solution)
Purification Only the final product is purified.Intermediates can be purified at each step. formulationbio.com
Speed & Automation Faster and easily automated. masterorganicchemistry.comSlower, more labor-intensive. creative-peptides.com
Scalability Typically used for research and small-scale production.Well-suited for large-scale production. formulationbio.com
Excess Reagents Requires excess reagents to drive reactions to completion.Can use near-stoichiometric amounts of reagents. formulationbio.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

Derivatization Strategies for this compound Analogues

Derivatization involves the chemical modification of a compound to alter its properties. For this compound, these strategies are employed to create analogues with enhanced biological activity or to enable tracking in biological systems.

The bioactivity of a peptide can be significantly altered by chemical modification. Research on related peptides has shown that even minor changes can lead to improved efficacy or novel functions. For instance, the introduction of a D-leucine residue into the sequence of another antimicrobial peptide, brevinin-1OS, dramatically enhanced its antibacterial activity against both Gram-positive and resistant bacterial strains like MRSA. nih.gov This suggests that the D-leucine moiety itself can confer valuable biological properties.

Other modification strategies applicable to this compound could include:

Alkylation: Photochemical alkylation of glycyl-leucine dipeptide esters has been used to convert the glycine residue into other amino acids like norleucine or phenylalanine, demonstrating a method to create structural diversity. rsc.org

Conjugation: Dipeptides such as glycyl-leucine have been conjugated to other molecules, like betulinic acid, to create new compounds with potential anticancer activity. researchgate.net

Functional Group Alteration: The development of precise chemical modification tools allows for targeted changes to amino acid residues within peptides to study and improve structure-activity relationships. researchgate.net

These approaches highlight the potential for creating this compound analogues with tailored biological profiles.

Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced with their heavy isotopes. jpt.com this compound can be synthesized with stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). jpt.comsigmaaldrich.com These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. jpt.com

Applications of isotopically labeled this compound include:

Metabolic Studies: Labeled peptides are used to trace the metabolic fate of the compound in vivo, helping to identify breakdown products and understand biochemical pathways. jpt.com For example, heavy water (D₂O) labeling is used to trace the incorporation of deuterium into non-essential amino acids and newly synthesized proteins. biorxiv.org

Pharmacokinetic Analysis: Deuterium-labeled drugs can exhibit an altered metabolic profile, known as the kinetic isotope effect, which can enhance metabolic stability and allow for lower dosing. acs.org Labeled this compound serves as a reliable reference standard to track the absorption, distribution, metabolism, and excretion (ADME) of the compound. jpt.comacs.org

Quantitative Proteomics: In mass spectrometry-based experiments, heavy isotope-labeled peptides are used as internal standards for the precise quantification of their unlabeled counterparts in complex biological samples. jpt.com

Table 3: Common Isotopes for Labeling this compound

IsotopeDescriptionPrimary Application
Deuterium (D or ²H) A heavy isotope of hydrogen. D-leucine can be synthesized with multiple deuterium atoms (e.g., d₈ or d₁₀). sigmaaldrich.comliverpool.ac.ukPharmacokinetic studies, metabolic tracing, protein turnover analysis. jpt.combiorxiv.orgacs.org
Carbon-13 (¹³C) A heavy isotope of carbon. Glycine or leucine can be synthesized with ¹³C atoms. sigmaaldrich.comMetabolic flux analysis, NMR structural studies. jpt.comnih.gov
Nitrogen-15 (¹⁵N) A heavy isotope of nitrogen. One or both nitrogen atoms in the dipeptide can be replaced with ¹⁵N. sigmaaldrich.comNMR structural studies, protein identification, quantitative proteomics. jpt.com

Chemical Modification for Enhanced Bioactivity

Structural Characterization and Stereochemical Considerations

The precise three-dimensional structure and stereochemistry of this compound are determined using various analytical techniques. These methods are essential to confirm the successful synthesis, purity, and specific conformation of the dipeptide, which are dictated by the presence of the D-leucine residue.

The D-configuration at the alpha-carbon of leucine introduces specific steric constraints that influence how the peptide chain folds and interacts with its environment. This is distinct from the more common L-enantiomer found in nature. nih.gov Stereochemical effects have been shown to significantly impact the self-assembly properties of dipeptides, leading to different nanostructures (e.g., fibers vs. hydrogels) depending on the chirality of the constituent amino acids. researchgate.netoup.com

Key analytical methods for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR techniques are used to determine the covalent structure and conformation of the dipeptide in solution. It provides detailed information about the connectivity of atoms and their spatial arrangement. researchgate.netacs.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the dipeptide and can be coupled with liquid chromatography (LC-MS) to assess purity. mdpi.com Tandem MS (MS/MS) can be used to sequence the peptide and confirm the Gly-D-Leu linkage.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups in the molecule, such as the amide I and II bands of the peptide bond. researchgate.net

Together, these methods provide a comprehensive structural picture of this compound and confirm its stereochemical integrity.

Table 4: Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedRelevance
NMR Spectroscopy Connectivity, solution-state conformation, stereochemistry. researchgate.netConfirms the Gly-D-Leu structure and its 3D shape in solution.
Mass Spectrometry Molecular weight, purity, amino acid sequence. mdpi.comVerifies the identity and purity of the synthesized dipeptide.
X-ray Crystallography Solid-state structure, bond angles, molecular packing. researchgate.netProvides unambiguous proof of the stereochemistry and conformation.
Infrared Spectroscopy Presence of functional groups (e.g., amide, carboxyl). researchgate.netConfirms the formation of the peptide bond.

Analysis of Racemic and Enantiomeric Forms (e.g., Glycyl-DL-Leucine)

The analysis of dipeptides such as Glycyl-leucine involves distinguishing between its individual enantiomers (this compound and Glycyl-L-leucine) and its racemic form (Glycyl-DL-leucine). Various analytical techniques are employed in academic research to achieve this separation and characterization.

High-performance liquid chromatography (HPLC) is a primary method for the chiral separation of amino acids and peptides. shimadzu.eusigmaaldrich.com Specific chiral stationary phases (CSPs) are utilized to resolve enantiomers. For instance, macrocyclic glycopeptide-based CSPs, such as those found in CHIROBIOTIC™ columns, have proven effective. sigmaaldrich.com These columns can separate enantiomers of N-blocked amino acids and other acidic racemates. sigmaaldrich.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector in the stationary phase. Liquid chromatography–mass spectrometry (LC-MS) has emerged as an essential analytical tool for separating amino acids and their derivatives, offering high sensitivity and structural determination capabilities. mdpi.com For chiral separations, specialized columns like CROWNPAK CR-I(+) and CR-I(-) can distinguish between D- and L-forms of amino acids without the need for derivatization. shimadzu.eu

Calorimetric methods have also been used to study racemic dipeptides. The densities and heat capacities of aqueous solutions of Glycyl-DL-leucine have been measured at various temperatures to calculate apparent molar volumes and heat capacities. cdnsciencepub.com These thermodynamic properties provide insights into the interactions between the dipeptide and the solvent. cdnsciencepub.com

Subtractive microbiological methods have also been developed to determine terminal amino acid residues in peptides, which can help in identifying D-residues when used alongside paper-strip procedures. acs.org

Table 1: Analytical Methods for Racemic and Enantiomeric Forms

Analytical Technique Description Application Example Reference
Chiral HPLC Uses columns with a chiral stationary phase (CSP) to separate enantiomers based on differential interactions. Separation of D/L-amino acids and N-blocked amino acids using macrocyclic glycopeptide-based CSPs. shimadzu.eusigmaaldrich.com
LC-MS/MS Combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. Quantitation of D/L amino acids by column switching with chiral columns, eliminating the need for derivatization. shimadzu.eumdpi.com
Calorimetry Measures heat changes associated with physical and chemical processes to determine thermodynamic properties. Measurement of densities and heat capacities of aqueous Glycyl-DL-leucine solutions to derive standard state volumes. cdnsciencepub.com
Microbiological Assay Utilizes microorganisms that selectively metabolize one enantiomer to determine the presence of specific amino acid residues. A subtractive method to identify terminal amino acid residues, including D-residues, in peptides. acs.org

Crystallographic Studies of this compound and Related Dipeptides

X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules at atomic resolution, providing precise data on bond lengths, angles, and intermolecular interactions. nih.gov Such studies are crucial for understanding the conformation and packing of dipeptides in the solid state.

A key study in this area involved the determination of the crystal structure of racemic dipeptide Glycyl-DL-leucine at a low temperature (120 K) using single-crystal X-ray diffraction. nih.gov The analysis revealed that the molecule exists in a zwitterionic form. The crystal structure is characterized by a complex hydrogen-bonding network. nih.gov The positively charged amino group (RNH₃⁺) forms three N-H···O hydrogen bonds, and an additional intermolecular N-H···O contact exists between the peptide bond and the carboxylate group, resulting in four distinct hydrogen-bond cycles. nih.gov

The study of related dipeptides provides comparative structural information. For example, the crystal structure of the Escherichia coli dipeptide binding protein in complex with Glycyl-L-leucine has been determined, revealing how the protein's binding site recognizes the dipeptide backbone while accommodating different side chains. nih.govrcsb.org Furthermore, investigations into high-pressure polymorphism of amino acids and dipeptides show how external pressure can induce phase transitions, leading to different crystal packing and molecular conformations. tandfonline.com Polymorphism is also observed in other dipeptides, such as Glycyl-L-alanine hydroiodide monohydrate, where different crystallization conditions can lead to different crystal structures (polymorphs) with distinct physical properties. mdpi.com

Table 2: Crystallographic Data for Glycyl-DL-Leucine

Parameter Value
Compound Glycyl-DL-leucine (C₈H₁₆N₂O₃)
Temperature 120 K
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.619 (1)
b (Å) 16.712 (2)
c (Å) 9.774 (2)
**β (°) ** 92.51 (1)
**V (ų) ** 916.4 (3)
Z 4

Data sourced from a single-crystal X-ray diffraction study. nih.gov

Biochemical and Molecular Mechanisms Involving Glycyl D Leucine

Interaction with Biological Macromolecules

The unique stereochemistry of Glycyl-D-leucine dictates its binding and influence on the function of various biological macromolecules.

Modulation of Major Histocompatibility Complex (MHC) Class I Molecule Folding

Research has shown that certain dipeptides can play a role in the folding and stability of MHC class I molecules, which are crucial for the immune system's ability to recognize and eliminate infected or cancerous cells. While the dipeptide Glycyl-L-leucine (GL) has been found to efficiently support the folding of MHC class I molecules like HLA-A*02:01 and H-2Kb into a peptide-receptive state, this compound (GdL) does not share this capability. pnas.orgpnas.org

The proposed mechanism suggests that for a dipeptide to be effective, it must mimic the C-terminal end of a high-affinity peptide. This involves the side chain of the second amino acid fitting into the F pocket of the MHC binding groove while the C-terminal carboxylate group forms essential hydrogen bonds. pnas.orgpnas.org In the case of this compound, the D-configuration of the leucine (B10760876) residue creates an unfavorable structure for this simultaneous binding. pnas.orgpnas.org Consequently, GdL fails to support the folding of MHC class I molecules or facilitate the rapid association of high-affinity peptides. pnas.orgpnas.org This highlights the stringent stereochemical requirements for molecules that can act as chemical chaperones for MHC class I folding. pnas.orgnih.govnih.gov

Enzyme Ligand Binding and Specificity (e.g., Thermolysin, Carboxypeptidases)

The stereochemistry of this compound also influences its interaction with various enzymes.

Thermolysin: This zinc-dependent endopeptidase from Bacillus thermoproteolyticus displays a preference for hydrophobic L-amino acids at the P1' position of its substrates. researchgate.netnih.gov While detailed kinetic studies on this compound binding to thermolysin are not extensively documented in the provided context, the enzyme's known specificity for L-amino acids suggests that this compound would be a poor substrate or inhibitor compared to its L-counterpart. researchgate.netnih.gov The active site of thermolysin is structured to accommodate L-amino acid side chains, making the D-configuration of leucine in this compound less favorable for optimal binding and catalysis. researchgate.netmdpi.com

Carboxypeptidases: These exopeptidases cleave peptide bonds at the C-terminal end of a peptide or protein. Carboxypeptidase A, for instance, shows a preference for C-terminal residues with aromatic or branched aliphatic side chains. wikipedia.org However, its activity is also sensitive to the stereochemistry of the penultimate residue. Studies on a DD-carboxypeptidase from Streptomyces albus G revealed that while it can hydrolyze peptides with a C-terminal D-amino acid, the nature of this residue impacts the enzyme's efficiency. For example, replacing a C-terminal D-alanine with D-leucine resulted in a threefold decrease in the Vmax value, although the Km value remained unaffected. uliege.be This indicates that while binding may not be significantly hindered, the catalytic step is less efficient with the bulkier D-leucine side chain. Research on bovine carboxypeptidase A has also shown that D-amino acids like D-leucine can act as competitive inhibitors. cdnsciencepub.com

Enzymatic Degradation and Stability of this compound

The presence of a D-amino acid significantly impacts the proteolytic stability of peptides.

Dipeptidase Specificity and Hydrolysis Kinetics

Dipeptidases are enzymes that specifically hydrolyze dipeptides into their constituent amino acids. The specificity of these enzymes is often strict regarding the stereochemistry of the amino acids. For instance, a dipeptidase from Streptococcus cremoris was shown to hydrolyze various dipeptides composed of L-amino acids. tandfonline.com While specific kinetic data for this compound with this particular enzyme is not available, the general trend for many peptidases is a strong preference for L-amino acids. nih.govresearchgate.net

However, some dipeptidases exhibit broader specificity. A study on a dipeptidase from Streptomyces showed it could hydrolyze dipeptides with a C-terminal D-amino acid, with a preference for an L-amino acid at the N-terminus. nih.gov The hydrolysis rates for different stereoisomers of alanine-alanine were in the order of L-Ala-D-Ala > L-Ala-L-Ala > D-Ala-D-Ala > D-Ala-L-Ala, demonstrating a clear preference for a D-amino acid at the C-terminus when the N-terminal residue is in the L-configuration. nih.gov This suggests that some bacterial dipeptidases are adapted to process peptides containing D-amino acids, which are common in bacterial cell walls. nih.gov

Kinetic Parameters of Dipeptide Hydrolysis by a Dipeptidase from Streptomyces
Substratekcat (s-1)Km (mM)kcat/Km (M-1s-1)
L-Ala-D-Ala1400--
L-Ala-L-Ala---
D-Ala-D-Ala---
D-Ala-L-Ala---
L-Arg-D-Asp--7.6 x 105

Data adapted from a study on a dipeptidase from *Streptomyces, highlighting the relative hydrolysis rates and specificity. nih.gov Note: Specific values for all substrates were not provided in the source material.*

Influence of D-Amino Acid Configuration on Proteolytic Stability

The incorporation of D-amino acids is a well-established strategy to increase the resistance of peptides to proteolytic degradation. biopharmaspec.com Most proteases and peptidases in mammals are stereospecific for peptide bonds formed between L-amino acids. biopharmaspec.compdx.edu Consequently, a peptide bond involving a D-amino acid, such as the one in this compound, is generally resistant to hydrolysis by common peptidases like aminopeptidases. nih.gov

This increased stability is a key reason for the natural occurrence of D-amino acids in certain peptides, such as antimicrobial peptides, and for their use in the design of peptide-based drugs. nih.govbiopharmaspec.comresearchgate.net By replacing an L-amino acid with its D-enantiomer, the peptide's half-life in biological fluids like plasma can be significantly extended. biopharmaspec.com

Stability in Physiological and Simulated Biological Environments

Due to its resistance to enzymatic degradation, this compound is expected to be significantly more stable in physiological environments, such as human plasma and serum, compared to its L-L counterpart. biopharmaspec.com While L-dipeptides are typically rapidly hydrolyzed, the D-configuration of the leucine in this compound protects the peptide bond from the action of endogenous peptidases. nih.gov

Studies on peptides containing D-amino acids have consistently demonstrated their enhanced stability in human serum and in the presence of lysosomal preparations. The stability of such peptides increases with the number of D-amino acids incorporated. This inherent stability in biological matrices is a critical property influencing the pharmacokinetic profile of D-amino acid-containing peptides.

Downstream Signaling Pathway Interactions (via Leucine Moiety)

The biological activity of the D-leucine component of this compound is an area of emerging research. While L-leucine is a well-established activator of anabolic pathways, the role of D-leucine is less clear. Some studies have shown that D-leucine is biologically active; for instance, both L-leucine and D-leucine have been found to protect mice against epileptic seizures, with D-leucine demonstrating efficacy comparable to diazepam but without the associated sedative effects. This indicates that D-leucine can cross the blood-brain barrier and exert neurological effects, though its role in metabolic signaling pathways in muscle and other tissues is not well-defined.

The mTORC1 pathway is a central regulator of cell growth and protein synthesis, and its activation is highly sensitive to amino acids, particularly L-leucine. L-leucine acts as a critical signaling molecule that, in sufficient concentrations, triggers a cascade leading to muscle protein synthesis. This process involves several key proteins that sense intracellular leucine levels, including Sestrin2 and Leucyl-tRNA synthetase (LRS). These sensors relay the signal to the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface, a critical step for its activation.

The activation of mTORC1 by leucine and its derivatives is subject to rigorous structural requirements. Research on various leucine analogues has shown that for a molecule to activate mTORC1, it must not only be transported into the cell but also possess specific structural features. These include a fixed distance between the carbonyl oxygen and the alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon. This high degree of specificity suggests that stereoisomers like D-leucine, which differ in the spatial arrangement of the amino group, may not activate the mTORC1 pathway with the same efficiency as L-leucine, if at all. The current body of evidence does not provide direct confirmation of this compound's ability to stimulate this pathway.

Table 1: Key Proteins in the Leucine-Sensing mTORC1 Pathway

ProteinFunction in L-Leucine SignalingKnown Interaction with Leucine Isomers
mTORC1 Master regulator of protein synthesis and cell growth.Activation is highly specific to L-leucine's structure.
Sestrin2 A cytosolic sensor that directly binds to L-leucine, regulating the GATOR2-GATOR1-Rag GTPase axis.Specific binding to D-leucine is not documented.
LRS Leucyl-tRNA synthetase; acts as an intracellular L-leucine sensor, activating mTORC1 through RagD.Role in sensing D-leucine is not established.
Rag GTPases Mediate the amino-acid-induced translocation of mTORC1 to the lysosome for activation.Activation is dependent on upstream L-leucine sensors.

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated under conditions of low energy (high AMP:ATP ratio) to inhibit anabolic processes like protein synthesis and stimulate catabolic processes to generate ATP. The relationship between L-leucine and AMPK is complex; some studies suggest that L-leucine can suppress AMPK activity, thereby relieving the inhibition on mTORC1 and promoting protein synthesis. This effect is thought to be partly due to the provision of keto-isocaproate (KIC), a metabolite of leucine, which can be oxidized in the TCA cycle to generate ATP.

Conversely, other research indicates that L-leucine can, under certain conditions or in combination with other compounds like metformin, contribute to the activation of the AMPK pathway, leading to improved insulin (B600854) sensitivity and enhanced glucose and lipid metabolism. This dual role highlights the context-dependent nature of leucine's interaction with AMPK.

There is a lack of direct research on how this compound or its D-leucine component interacts with the AMPK pathway. Whether D-leucine can be metabolized to provide energy and influence the cellular AMP:ATP ratio, or if it can interact with upstream kinases that regulate AMPK, remains an open question. Without specific studies, it is not possible to definitively state its effect on this critical energy-sensing pathway.

Table 2: L-Leucine's Influence on Energy Sensing Pathways

Pathway ComponentRole in Energy SensingInteraction with L-Leucine
AMPK Master metabolic regulator; activated by low energy status.Suppressed by high L-leucine levels in some contexts, promoting anabolism. Can be activated by L-leucine in other contexts, improving metabolic health.
Sirt1 NAD+-dependent deacetylase linked to energy metabolism.Activated by L-leucine, contributing to improved insulin sensitivity.
ACC Acetyl-CoA carboxylase; key enzyme in fatty acid synthesis.Phosphorylated and inhibited by AMPK. L-leucine can influence its activity via AMPK.

Advanced Analytical Methodologies for Glycyl D Leucine Research

Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation of Glycyl-d-leucine from complex mixtures. Different chromatographic modes are employed to exploit the unique physicochemical properties of the dipeptide and its related compounds.

High-Performance Liquid Chromatography (HPLC) with various detection modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of dipeptides like this compound. selleckchem.com Its high resolution and sensitivity make it suitable for both qualitative and quantitative assessments. The separation mechanism in HPLC can be tailored by selecting appropriate stationary and mobile phases. For instance, reversed-phase HPLC, often utilizing C18 columns, is effective for separating peptides based on their hydrophobicity. nih.gov

Ion-pair reversed-phase HPLC is another valuable approach, particularly for enhancing the retention of polar compounds like dipeptides on nonpolar stationary phases. acs.org This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its interaction with the stationary phase.

Detection in HPLC can be achieved through various methods. UV detection is common, especially if the peptide contains a chromophore or has been derivatized with a UV-absorbing tag. nih.gov For non-chromophoric compounds, alternative detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (MS) are employed. The coupling of HPLC with MS (LC-MS) provides a particularly powerful analytical tool, offering both separation and mass identification. imtakt.comsciex.com

A study on the quantitative analysis of glycine (B1666218) oligomers utilized ion-pair HPLC with a C18 column and a mobile phase containing potassium phosphate (B84403) and sodium hexanesulfonate at a low pH. acs.org While this specific study focused on glycine oligomers, the principles are applicable to the analysis of other short peptides like this compound. The purity of commercial Glycyl-l-leucine has been reported to be assessed by HPLC, indicating its utility in quality control. selleckchem.com

Gas Chromatography (GC) for Enantiomeric Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids and peptides, derivatization is necessary to increase their volatility. A significant application of GC in the context of this compound is the analysis of its constituent amino acid enantiomers, glycine and d-leucine.

Enantiomeric analysis by GC is typically performed using a chiral stationary phase. nih.govthieme-connect.com These phases, often based on cyclodextrins or chiral amino acid derivatives, interact differently with the enantiomers of a chiral analyte, leading to their separation. nih.gov For instance, a Chirasil-l-Val capillary column has been used for the chiral separation of amino acids. nih.gov

Prior to GC analysis, amino acids are usually derivatized to form volatile esters, such as N-trifluoroacetyl methyl esters or ethyl chloroformate derivatives. nih.gov One study detailed the stereoselective analysis of leucine (B10760876) enantiomers in rat plasma using GC-MS. nih.gov The method involved methyl esterification followed by chiral derivatization to form diastereomeric amides, which could then be separated on a non-chiral GC column. nih.gov This approach allows for the quantification of d- and l-leucine, which is crucial for studying the metabolic fate of this compound.

The table below summarizes GC conditions used for the analysis of amino acid enantiomers, which are relevant to the analysis of the hydrolysis products of this compound.

ParameterCondition 1 nih.govCondition 2 nih.gov
Column Chirasil-l-Val (chiral)Non-chiral capillary column
Derivatization Ethyl chloroformateMethyl esterification and (+)-alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride
Detection Not specifiedMass Spectrometry (MS)
Application Enantiomeric analysis of amino acids in beerStereoselective pharmacokinetics of leucine enantiomers in rats

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is well-suited for the analysis of charged molecules like amino acids and peptides. horiba.com CE offers advantages such as rapid analysis times, high resolution, and low sample and reagent consumption. nih.gov

In the context of this compound, CE can be used to separate the dipeptide itself, as well as its hydrolysis products, glycine and d-leucine. The separation is influenced by factors such as the pH and composition of the background electrolyte (BGE), applied voltage, and capillary temperature. csic.es For instance, a low pH BGE is often used to ensure that amino acids are positively charged and migrate towards the cathode. nih.gov

Chiral separations of amino acids can also be achieved using CE by adding a chiral selector to the BGE. researchgate.net This technique, known as chiral ligand-exchange capillary electrophoresis (CLE-CE), has been successfully used for the separation of Dns-D,L-amino acids. researchgate.net While not directly demonstrated for this compound, this method could be adapted for the enantiomeric analysis of its constituent d-leucine.

The table below outlines typical conditions for CE analysis of amino acids.

ParameterCondition 1 nih.govCondition 2 horiba.com
Capillary 45 cm x 20 µm i.d.82.1 cm x 50 µm i.d.
Background Electrolyte 0.5% (v/v) formic acidNot specified, high pH with UV absorbing probe
Separation Voltage 16 kVNot specified
Detection Mass Spectrometry (ESI-MS)Indirect UV at 254 nm
Analytes 20 amino acids9 amino acids

Paper and Thin-Layer Chromatography for Hydrolysis Product Analysis

Paper chromatography and Thin-Layer Chromatography (TLC) are simple, cost-effective techniques that are particularly useful for the qualitative analysis of the hydrolysis products of this compound, namely glycine and leucine. jci.orgifsc.edu.br These methods separate compounds based on their differential partitioning between a stationary phase (paper or a thin layer of adsorbent like silica (B1680970) or cellulose) and a mobile phase (a solvent or mixture of solvents). savemyexams.combuffalostate.edu

In the analysis of amino acids, the separated spots are typically visualized by spraying the chromatogram with a reagent such as ninhydrin, which reacts with the amino groups to produce colored spots. buffalostate.edu The retention factor (Rf), defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for identification by comparison with standards. ifsc.edu.brbuffalostate.edu

One study used paper chromatography with a butanol-acetic acid-water solvent system to confirm the purity of glycylleucine and to analyze its hydrolysis products. jci.org Another describes a TLC experiment to separate aspartame (B1666099) and its hydrolysis products, a principle that is directly applicable to this compound. scribd.com These techniques are valuable for demonstrating the breakdown of the dipeptide into its constituent amino acids.

The following table shows different solvent systems used in paper and thin-layer chromatography for the separation of amino acids.

Chromatographic MethodStationary PhaseMobile Phase (Solvent System)ApplicationReference
Paper ChromatographyPaperButanol-acetic acid-water (40:10:50)Purity and hydrolysis analysis of glycylleucine jci.org
Paper ChromatographyWhatman No. 4 filter paperPhenol-0.3% NH3Separation of peptides from partial acid hydrolysates ehu.eus
Circular Paper ChromatographyPapern-Butanol-acetic acid-waterSeparation of overlapping amino acids scispace.com
Thin-Layer ChromatographyCelluloseNot specifiedQuantitative determination of amino acids
Thin-Layer ChromatographySilica or AluminaPolar or non-polar solventsGeneral analysis of small samples savemyexams.com

Spectrometric and Other Detection Methods

Spectrometric techniques, particularly mass spectrometry, are indispensable for the definitive identification and quantification of this compound and its related compounds.

Mass Spectrometry (LC-MS, HPLC-MS) for Identification and Quantification

Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS or HPLC-MS) is a highly sensitive and specific method for the analysis of this compound. sciex.comshopshimadzu.comlcms.cz This technique provides the molecular weight of the analyte and, through fragmentation analysis (MS/MS), information about its structure, allowing for unambiguous identification. sciex.comhmdb.ca

For quantification, LC-MS/MS is often operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte of interest are monitored. sciex.comlcms.cz This approach offers excellent selectivity and sensitivity, enabling the detection and quantification of low levels of this compound in complex matrices. sciex.comthermofisher.com

The analysis of amino acids and dipeptides by LC-MS can be challenging due to their polar nature and poor retention on conventional reversed-phase columns. shopshimadzu.comlcms.cz To overcome this, specialized columns, such as mixed-mode or amino acid-specific columns, have been developed. imtakt.comnih.gov These columns allow for the separation of isomers like leucine and isoleucine, which have the same mass-to-charge ratio (m/z) and are therefore indistinguishable by MS alone. imtakt.comshopshimadzu.com

Several studies have described LC-MS/MS methods for the quantification of amino acids in various biological samples, which can be adapted for this compound analysis. lcms.cznih.gov These methods often involve simple sample preparation, such as protein precipitation, followed by direct injection onto the LC-MS system. lcms.cz

The table below presents key parameters from LC-MS methods used for the analysis of amino acids, which are relevant for this compound research.

ParameterMethod 1 nih.govMethod 2 sciex.comMethod 3 lcms.cz
LC Column Intrada Amino AcidACE 3 AQMixed-mode column
Mobile Phase A 100 mM ammonium (B1175870) formate (B1220265) in water0.1% formic acid in waterNot specified
Mobile Phase B Acetonitrile:water:formic acid (95:5:0.3)0.1% formic acid in acetonitrileNot specified
Detection Triple quadrupole MS (MRM)QTRAP® 6500+ LC-MS/MS systemLC-MS/MS
Application Quantification of 20 amino acids in mouse plasmaRapid quantitation of 17 amino acidsQuantification of 47 amino acids in human plasma

UV-Vis Spectrophotometry and Derivatization Strategies

Direct ultraviolet-visible (UV-Vis) spectrophotometry for the quantification of this compound is challenging due to the absence of a significant chromophore in its structure. The peptide bonds within the dipeptide absorb light, but primarily in the far-UV range (approximately 180-230 nm). scribd.com This region is susceptible to interference from many common solvents and additives used in liquid chromatography, making direct detection impractical for routine analysis.

To overcome this limitation, chemical derivatization is a widely employed strategy. slideshare.net This process involves reacting this compound with a chemical agent to attach a chromophoric moiety, thereby shifting its maximum absorbance to a more convenient and less interference-prone region of the UV-Vis spectrum. tandfonline.com For instance, derivatizing agents like o-phthaldiadehyde (OPA), when reacted with the primary amine of the dipeptide, form a highly conjugated isoindolic derivative that exhibits strong absorbance at approximately 340 nm. researchgate.net This indirect method significantly enhances the sensitivity and selectivity of the analysis. slideshare.net

Various reagents have been utilized for the derivatization of amino acids and peptides, which are applicable to this compound. The choice of reagent depends on the specific requirements of the analysis, such as desired wavelength, reaction conditions, and sample matrix.

Table 1: Common Derivatizing Agents for UV-Vis Analysis of Peptides

Derivatizing Agent Functional Group Targeted Typical λmax of Derivative Reference
o-Phthaldiadehyde (OPA) Primary Amines ~340 nm researchgate.net
Benzoyl Chloride Primary/Secondary Amines Varies (Aromatic Abs.) tandfonline.com
m-Toluoyl Chloride Aliphatic Amines Varies (Aromatic Abs.) tandfonline.com
Nitrobenzoyl Reagents Amine Groups Varies (Aromatic Abs.) tandfonline.com

Evaporative Light-Scattering Detection (ELSD) for Non-UV Active Components

Evaporative Light-Scattering Detection (ELSD) serves as a valuable alternative to UV-Vis and fluorescence detection, particularly because it does not require the analyte to possess a chromophore or fluorophore. spectroscopyonline.compeakscientific.com This makes it an ideal "universal" detector for analyzing non-UV active compounds like this compound without the need for derivatization. tandfonline.com

The principle of ELSD involves three steps: nebulization of the HPLC eluent into a fine aerosol, evaporation of the volatile mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. peakscientific.com The detector's response is proportional to the mass of the analyte, making it suitable for quantitative analysis.

ELSD is compatible with gradient elution, a significant advantage over refractive index (RI) detection, and provides stable baselines. peakscientific.com However, a key limitation of ELSD is its lower sensitivity compared to UV or fluorescence detection of derivatized analytes. tandfonline.com For instance, studies on amino acid analysis using HPLC-ELSD reported detection limits in the low picomole range, which is less sensitive than fluorescence-based methods. tandfonline.com Despite this, its universality and simplicity make it a well-suited method for the analysis of peptides when high sensitivity is not the primary requirement. tandfonline.comresearchgate.net

Table 3: Comparison of Detection Methods for this compound Analysis

Detector Derivatization Required? Principle Key Advantage Key Limitation
UV-Vis Yes Light Absorption Widely available Lower sensitivity, derivatization needed
Fluorescence Yes Light Emission Very high sensitivity Derivatization needed, lack of universal fluorophore
ELSD No Light Scattering Universal detection, no derivatization needed Lower sensitivity than fluorescence, analyte must be non-volatile
Refractive Index (RI) No Refractive Index Change Universal detection Not compatible with gradient elution, temperature sensitive

Isotopic Tracer Methodologies for Metabolic and Transport Studies

Isotopic tracer methodologies are powerful tools for investigating the metabolic fate and transport kinetics of this compound in vivo and in vitro. These techniques involve labeling the dipeptide with stable (non-radioactive) or radioactive isotopes and tracking its journey through biological systems. researchgate.neteurisotop.com Commonly used stable isotopes include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). researchgate.net

By introducing isotopically labeled this compound, researchers can distinguish it from the endogenous pool of unlabeled molecules. Mass spectrometry is then used to measure the ratio of the labeled to unlabeled dipeptide and its metabolites over time. indiana.edu This allows for the precise quantification of metabolic fluxes, such as rates of synthesis, breakdown, and transport across cellular membranes. nih.govcapes.gov.br

A significant finding from a study using ¹⁴C-labeled leucine in rats was the identification of glycyl leucine as a novel metabolite found in urine, demonstrating the utility of isotopic tracers in discovering new metabolic pathways. researchgate.net Dual-isotope tracer infusion is an advanced approach that can be used to simultaneously assess different aspects of amino acid kinetics, such as splanchnic uptake and peripheral circulation. nih.gov These methodologies are essential for building a comprehensive understanding of the physiological role and dynamic processing of dipeptides like this compound. prosciento.com

Table 4: Isotopes Used in Amino Acid Metabolic Studies

Isotope Type Typical Application Detection Method Reference
¹³C (Carbon-13) Stable Tracing carbon skeleton, oxidation studies Mass Spectrometry nih.gov
¹⁵N (Nitrogen-15) Stable Protein synthesis/breakdown, transamination Mass Spectrometry nih.govbiorxiv.org
²H (Deuterium) Stable Measuring synthetic rates, whole-body turnover Mass Spectrometry eurisotop.comnih.gov
¹⁴C (Carbon-14) Radioactive ADME (Absorption, Distribution, Metabolism, Excretion) studies Scintillation Counting, HPLC-MS researchgate.net

Emerging Research Frontiers and Potential Applications of Glycyl D Leucine

Elucidation of Detailed Molecular Mechanisms of Action

The precise ways in which Glycyl-D-leucine exerts its effects at the molecular level are an active area of investigation. A significant breakthrough has been the discovery of its role in immunology, specifically in the folding and function of Major Histocompatibility Complex (MHC) class I molecules.

Research has shown that the dipeptide glycyl-leucine (GL) can efficiently support the in vitro folding of specific MHC class I molecules, such as HLA-A*02:01 and H-2Kb, into a state that is receptive to binding high-affinity peptides. pnas.org This dipeptide-supported conformation is stable enough to prevent the degradation of these MHC molecules at the cell surface. pnas.org

A proposed model for this mechanism suggests that the dipeptide binds within the peptide-binding groove of the MHC molecule. Specifically, the leucine (B10760876) side chain of GL is thought to insert into the F pocket of the groove, mimicking the C-terminal amino acid of a typical high-affinity peptide binder. pnas.org In testing this hypothesis, studies have also investigated related dipeptides, including this compound (GdL). pnas.org Molecular dynamics simulations have further detailed this interaction, proposing that the N-terminus of the dipeptide can form a novel hydrogen bond with an aspartate residue in the α1 helix of the MHC molecule, which may contribute to its binding energy. pnas.org This chaperone-like function highlights a sophisticated mechanism by which a simple dipeptide can influence a critical component of the adaptive immune system.

Rational Design and Development of Bioactive Peptide Therapeutics

The development of peptide-based drugs faces challenges such as metabolic instability. The use of non-natural amino acids, including D-isomers, is a key strategy to overcome these hurdles. mdpi.com Incorporating D-amino acids can enhance metabolic stability, improve interactions with target receptors, and refine pharmacokinetic properties. frontiersin.orgresearchgate.net This makes this compound a valuable component in the rational design of novel therapeutics.

The insights into this compound's mechanism of action with MHC class I molecules open a direct path for therapeutic design. By stabilizing a peptide-receptive conformation of MHC molecules, such dipeptides could be used to modulate immune responses. pnas.org This is particularly relevant as D-amino acids are being explored for their therapeutic potential in treating neurological diseases, tissue injuries, and inhibiting cancer cell growth. researchgate.net

Furthermore, the principles of rational design are being applied to create advanced therapeutic platforms like peptide-based hydrogels and cyclic peptides. frontiersin.orgnih.gov The chirality of peptides is a crucial design element; hydrogels made from L-amino acids often show different cell adhesion and proliferation properties compared to those made from D-amino acids. frontiersin.org The inclusion of this compound in such designs could fine-tune the biological and physical properties of these advanced materials for specific therapeutic applications.

Table 1: Strategies in Bioactive Peptide Design

Design Strategy Purpose Relevance to this compound
Inclusion of D-amino acids Enhance metabolic stability; improve receptor interactions and pharmacokinetics. mdpi.comfrontiersin.org The D-leucine residue provides inherent resistance to enzymatic degradation.
Peptidomimetics Mimic 3D structures of natural peptides to disrupt protein-protein interactions. frontiersin.org This compound acts as a peptidomimetic, for instance, by mimicking the C-terminus of an MHC-binding peptide. pnas.org
Peptide-based Hydrogels Create biocompatible materials for drug delivery and tissue engineering. frontiersin.org The chirality of this compound can be used to control the material's properties and cellular interactions. frontiersin.org

| Cyclic Peptides | Create conformationally constrained structures for high specificity and stability. nih.gov | this compound could be incorporated to stabilize a specific conformation needed for targeting molecules like glycosaminoglycans. nih.gov |

Development of Novel In Vivo and In Vitro Experimental Models

Advancing the understanding of this compound requires robust experimental models. Researchers have developed several innovative in vitro and in vivo systems to probe its function and behavior.

In Vitro Models:

MHC Folding and Peptide Binding Assay: A key in vitro model uses fluorescence anisotropy to measure the association rate (kon) of high-affinity peptides with MHC class I molecules. This system allows researchers to quantify how dipeptides like this compound enhance the formation of stable, peptide-receptive MHC complexes. pnas.org

Intestinal Transport Models: To study absorption and transport, researchers utilize models such as isolated intestinal epithelial cells and everted intestinal rings from rats. tandfonline.comnih.gov These models have been instrumental in differentiating between the transport of intact dipeptides and the uptake of free amino acids following hydrolysis. nih.gov For instance, studies with the L-isomer have used the inhibitor bestatin (B1682670) to block hydrolysis, allowing for the direct measurement of intact peptide transport. tandfonline.com Similar models have been applied to human and monkey intestinal tissues. nih.gov

In Vivo Models:

Intestinal Loop Absorption Studies: An effective in vivo model involves studying jejunal absorption rates in rats using isolated gut loops. This approach has been used to compare the absorption of different dipeptide stereoisomers, including those containing D-amino acids like D-leucyl-D-leucine and glycyl-D-tryptophan. scite.ai These studies revealed that peptides with D-amino acids are absorbed significantly slower than their L-L counterparts. scite.ai

Radiolabeled ADME Studies: Absorption, Distribution, Metabolism, and Excretion (ADME) studies using radiolabeled compounds are a standard preclinical model. nih.gov An ADME study in Sprague-Dawley rats using 14C-leucine was used to detail its metabolic profile, providing a template for how the metabolism and distribution of 14C-labeled this compound could be comprehensively tracked in vivo. nih.gov

Investigative Applications in Nutritional Biochemistry and Metabolism

The metabolic fate of dipeptides is a central topic in nutritional biochemistry. The presence of a D-amino acid in this compound profoundly influences its absorption and metabolism compared to dipeptides containing only L-amino acids.

Studies on dipeptide stereoisomers in rats have shown that peptides containing D-amino acids are significantly more resistant to hydrolysis by intestinal and tissue peptidases. scite.ai For example, the hydrolysis rate of L-leucyl-L-leucine is about 24 times faster than that of D-leucyl-D-leucine. scite.ai This resistance to breakdown means that dipeptides like Glycyl-D-tryptophan and D-leucyl-D-leucine are absorbed into circulation largely as the intact molecule and are subsequently excreted in the urine. scite.ai This contrasts sharply with L-dipeptides, which are often rapidly hydrolyzed at the intestinal brush border, with their constituent amino acids being absorbed via amino acid transporters. nih.gov

Intriguingly, research on leucine metabolism has identified glycyl leucine as a novel, naturally occurring metabolite. nih.gov In an ADME study using 14C-leucine in rats, glycyl leucine was detected in the urine, suggesting an additional pathway for leucine metabolism. nih.gov While this study did not determine the stereochemistry, it establishes a direct metabolic link between the essential amino acid leucine and its dipeptide form. Further investigation into the metabolism of Glycyl-L-leucine in microorganisms like E. coli has shown that its uptake and subsequent hydrolysis can be influenced by the physiological state of the organism. microbiologyresearch.org

Table 2: Comparative Properties of L- vs. D-Amino Acid Containing Dipeptides

Property L-Dipeptides (e.g., Glycyl-L-leucine) D-Dipeptides (e.g., this compound)
Intestinal Hydrolysis Rapidly hydrolyzed by peptidases. nih.gov Significantly resistant to hydrolysis. scite.ai
Mode of Absorption Primarily as free amino acids after hydrolysis; some intact peptide transport. nih.gov Primarily as intact dipeptide. scite.ai
Absorption Rate Relatively fast. scite.ai Significantly slower. scite.ai

| Metabolic Fate | Constituent amino acids enter metabolic pools. | Excreted largely intact in urine. scite.ai |

Role in Serological Specificity and Antigenic Properties

Pioneering studies in immunochemistry utilized simple dipeptides to understand the fundamental principles of serological specificity and what makes a molecule antigenic. In this context, Glycyl-D,L-leucine (a racemic mixture) was a key compound of interest. nih.govnih.gov

In a series of experiments, researchers prepared synthetic antigens by coupling aminobenzoylated dipeptides—including glycyl-glycine, glycyl-D,L-leucine, and D,L-leucyl-glycine—to proteins. nih.govsemanticscholar.orgsemanticscholar.org By immunizing animals with these complex antigens, they could produce antibodies and study their specificity using precipitin and inhibition tests. nih.govsemanticscholar.org

The results of these tests were remarkably clear: the four dipeptide antigens were serologically distinct from one another. nih.govsemanticscholar.org The specificity of the antibody response was found to depend primarily on the structure of the terminal amino acid that carried the free carboxyl group, and to a lesser extent on the adjacent amino acid. nih.govsemanticscholar.org This demonstrated that even subtle changes in the structure of a small peptide hapten, such as rearranging the sequence of glycine (B1666218) and leucine, could create entirely different antigenic properties. These foundational experiments helped establish that the chemical structure of peptides dictates their serological identity, a cornerstone principle in immunology. nih.gov

Q & A

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s metabolic pathways?

  • Methodological Answer : Prioritize in vitro models (e.g., hepatocyte cultures) for high-throughput screening of Phase I/II metabolism. Transition to in vivo models (e.g., zebrafish, rodents) only after confirming metabolic stability in vitro. Use species-specific cytochrome P450 databases to predict interspecies metabolic differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.